molecular formula C15H16N4O4S B2857081 Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953137-00-3

Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2857081
CAS No.: 953137-00-3
M. Wt: 348.38
InChI Key: WVURNGCTRUSASO-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C15H16N4O4S and its molecular weight is 348.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, closely related to the compound , have been synthesized under mild conditions and easy handling, showcasing their potential in chemical synthesis processes (Chai Lan-qin & Wang Xi-cun, 2004).

Electrochemical and Electrochromic Properties

In electrochemical studies, derivatives of ethyl carbamates like Ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB) have shown good electrochemical activity and distinct UV–vis absorption spectra, indicating their usefulness in electrochemical applications (Bin Hu et al., 2013).

Antimitotic Agents

Chiral isomers of ethyl carbamates have been studied for their biological activity, particularly in antimitotic properties. The S- and R-isomers of ethyl carbamates have been found active in several biological systems, with differences in potency between the isomers (C. Temple & G. Rener, 1992).

Heterocyclic Chemistry

Ethyl carbamates are used in the synthesis of various heterocyclic compounds. For instance, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into different thiazolo pyridine derivatives have been explored (A. Albreht et al., 2009).

Photodegradation Studies

Studies on the photodegradation of urethane model systems, including ethyl N-phenyl-carbamate, have identified various photo-oxidation products, highlighting the compound's role in understanding photodegradation mechanisms (H. Beachell & I. Chang, 1972).

Molluscicidal Properties

Ethyl carbamates have been investigated for their molluscicidal properties, particularly against the snails that are intermediate hosts for schistosomiasis (K. El-bayouki & W. Basyouni, 1988).

Synthesis of Quinazolinones

Ethyl carbamates are also instrumental in the synthesis of quinazolinones, a class of compounds with various biological activities (W. Dean & E. P. Papadopoulos, 1982).

Properties

IUPAC Name

ethyl N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-2-23-15(22)19-14-18-11(8-24-14)7-12(20)17-10-5-3-9(4-6-10)13(16)21/h3-6,8H,2,7H2,1H3,(H2,16,21)(H,17,20)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVURNGCTRUSASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.